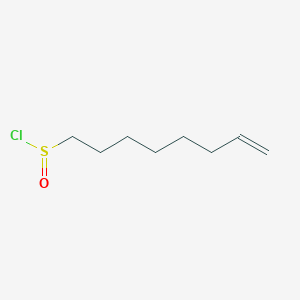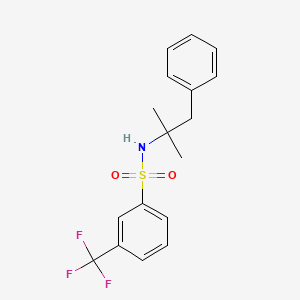
(2S)-1-Chlorohex-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-Chlorohex-3-en-2-ol is an organic compound with the molecular formula C6H11ClO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Chlorohex-3-en-2-ol typically involves the chlorination of hex-3-en-2-ol. One common method is the reaction of hex-3-en-2-ol with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
C6H11OH+SOCl2→C6H11ClO+SO2+HCl
This method is efficient and yields a high purity product. The reaction is usually carried out at low temperatures to prevent side reactions and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-Chlorohex-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form hex-3-en-2-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of hex-3-en-2-one or hex-3-en-2-al.
Reduction: Formation of hex-3-en-2-ol.
Substitution: Formation of hex-3-en-2-amine or hex-3-en-2-ol.
Applications De Recherche Scientifique
(2S)-1-Chlorohex-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2S)-1-Chlorohex-3-en-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or other proteins, affecting their activity. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-Bromohex-3-en-2-ol: Similar structure but with a bromine atom instead of chlorine.
(2S)-1-Iodohex-3-en-2-ol: Similar structure but with an iodine atom instead of chlorine.
(2S)-1-Fluorohex-3-en-2-ol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
(2S)-1-Chlorohex-3-en-2-ol is unique due to its specific reactivity and the presence of a chlorine atom, which can participate in a variety of chemical reactions. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications.
Propriétés
Numéro CAS |
927683-69-0 |
|---|---|
Formule moléculaire |
C6H11ClO |
Poids moléculaire |
134.60 g/mol |
Nom IUPAC |
(2S)-1-chlorohex-3-en-2-ol |
InChI |
InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h3-4,6,8H,2,5H2,1H3/t6-/m0/s1 |
Clé InChI |
YQZUXJJPXIJZOH-LURJTMIESA-N |
SMILES isomérique |
CCC=C[C@@H](CCl)O |
SMILES canonique |
CCC=CC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)


![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)
![2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14191014.png)

![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)
![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)

![3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14191047.png)
![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)


![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)
